CLR457 -

CLR457

Catalog Number: EVT-1534551
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Source and Classification

CLR457 was developed through a collaborative effort involving multiple research institutions. The compound's classification as a pan-class I inhibitor arises from its ability to inhibit multiple isoforms of phosphoinositide 3-kinase, including p110α, p110β, p110γ, and p110δ. Its design focused on achieving effective inhibition while reducing potential side effects associated with central nervous system activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of CLR457 involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of specific pyrimidine derivatives with various amines to form intermediates.
  2. Coupling Reactions: Subsequent coupling reactions are employed to introduce functional groups that enhance the compound's inhibitory properties.
  3. Purification: High-performance liquid chromatography (HPLC) is utilized to purify the final product, ensuring a purity level exceeding 95% .
  • Step 1: Formation of intermediates via nucleophilic substitution reactions.
  • Step 2: Coupling of intermediates with boric acid esters to yield the final compound.
Molecular Structure Analysis

Structure and Data

CLR457's molecular structure includes a pyrimidine core substituted with various functional groups that contribute to its biological activity. The compound's structural formula can be represented as follows:

CxHyNzOw(Exact values depend on specific substituents)\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\quad (\text{Exact values depend on specific substituents})

Key structural characteristics include:

  • Molecular Weight: Approximately 300 g/mol.
  • Functional Groups: Presence of amine and carbonitrile groups which are critical for its interaction with the target enzyme.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of CLR457 .

Chemical Reactions Analysis

Reactions and Technical Details

CLR457 primarily acts through competitive inhibition of phosphoinositide 3-kinase isoforms. The key reactions can be summarized as follows:

  1. Inhibition Mechanism: CLR457 binds to the ATP-binding site of the phosphoinositide 3-kinase isoforms, preventing substrate phosphorylation.
  2. IC50 Values: The inhibitory concentration (IC50) values for CLR457 against various isoforms are:
    • p110α: 89 ± 29 nM
    • p110β: 56 ± 35 nM
    • p110δ: 39 ± 10 nM
    • p110γ: 230 ± 31 nM .

These values indicate strong inhibitory activity, particularly against p110δ.

Mechanism of Action

Process and Data

CLR457 exerts its antitumor effects by inhibiting the phosphoinositide 3-kinase signaling pathway, which is crucial for cell growth and survival. The mechanism involves:

  1. Binding: CLR457 binds selectively to the active site of phosphoinositide 3-kinase isoforms.
  2. Signal Disruption: This binding disrupts downstream signaling pathways that promote tumor cell proliferation and survival.
  3. Antitumor Activity: In vivo studies have demonstrated that CLR457 induces tumor regression in xenograft models bearing PI3K mutations .

The compound's ability to modulate glucose homeostasis further highlights its potential impact on metabolic pathways in cancer cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CLR457 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited water solubility.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not readily available but is typically assessed during formulation studies.

Additional analyses using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability .

Applications

Scientific Uses

CLR457 has significant applications in cancer research due to its potent inhibitory effects on the phosphoinositide 3-kinase pathway. Potential uses include:

  • Cancer Therapy: As a therapeutic agent for treating solid tumors characterized by aberrant PI3K signaling.
  • Research Tool: Utilized in preclinical studies to explore the role of phosphoinositide 3-kinase in various biological processes, including autophagy and metabolism .
  • Combination Therapy: Investigated for use in combination with other therapeutic agents to enhance efficacy against resistant cancer types.

The ongoing clinical trials aim to further elucidate CLR457's safety profile, optimal dosing strategies, and long-term efficacy in cancer treatment .

Introduction to PI3K Inhibitors in Oncology

Role of Class I PI3K Isoforms in Oncogenic Signaling

The phosphatidylinositol 3-kinase (PI3K) pathway stands as a master regulator of fundamental cellular processes including proliferation, survival, metabolism, and growth. Among the three classes of PI3Ks, Class I enzymes (subdivided into IA and IB) are directly implicated in oncogenesis through their role in signal transduction downstream of receptor tyrosine kinases, G-protein coupled receptors, and oncogenic Ras. The class IA catalytic subunits—p110α, p110β, and p110δ—function as heterodimers with regulatory subunits (e.g., p85α) and convert phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits Akt and other pleckstrin homology domain-containing proteins to the plasma membrane. This signaling cascade culminates in the suppression of apoptosis and promotion of cell cycle progression [10].

Oncogenic activation of this pathway occurs through diverse mechanisms, including PIK3CA mutations (encoding p110α) in approximately 15-30% of human cancers, PTEN tumor suppressor loss (which degrades PIP3), receptor tyrosine kinase amplification, and oncogenic RAS mutations. Notably, the p110α isoform is most frequently mutated in solid tumors (e.g., breast, colorectal, endometrial), while p110δ plays a predominant role in hematological malignancies. The p110β isoform assumes greater importance in PTEN-deficient cancers, demonstrating partial functional redundancy with p110α. This complex landscape establishes PI3K as a compelling therapeutic target across numerous cancer types [2] [10].

Therapeutic Rationale for Pan-Class I PI3K Inhibition

The development of pan-Class I PI3K inhibitors emerged from the hypothesis that simultaneously targeting multiple isoforms could overcome limitations observed with isoform-selective agents, particularly compensatory signaling and intrinsic resistance. Tumor cells often exhibit signaling plasticity, whereby inhibition of one isoform (e.g., p110α) leads to increased dependency on or activation of another (e.g., p110β or p110δ). Furthermore, many tumors exhibit coexisting alterations (e.g., PIK3CA mutation with PTEN loss) potentially necessitating broader pathway inhibition. Balanced pan-inhibitors like CLR457 were designed to achieve comprehensive pathway suppression across diverse tumor genotypes, theoretically expanding the therapeutic window and reducing the likelihood of resistance development compared to isoform-specific agents [4] [5].

Precedent compounds such as buparlisib (BKM120) demonstrated clinical proof-of-concept for pan-PI3K inhibition, validating the pathway's druggability and showing antitumor activity in early trials. However, their clinical utility was hampered by significant toxicities, motivating the search for next-generation inhibitors with improved properties [2] [5].

Historical Challenges in Pan-PI3K Inhibitor Development

First-generation pan-PI3K inhibitors faced substantial hurdles limiting their therapeutic index. A major challenge was on-target toxicity stemming from the ubiquitous role of PI3K signaling in normal physiology. Hyperglycemia, rash, hepatotoxicity, and mood alterations were frequently observed dose-limiting toxicities. Crucially, central nervous system (CNS) penetration by compounds like buparlisib was linked to neuropsychiatric adverse events (anxiety, depression), severely impacting patient quality of life and treatment tolerability. Additionally, some early inhibitors exhibited off-target effects, most notably microtubule stabilization or disruption, which contributed to peripheral neuropathy and confounded the interpretation of toxicity profiles. These challenges underscored the need for inhibitors with optimized pharmacological properties, specifically reduced CNS penetration and minimized off-target activities, to achieve a clinically viable therapeutic index [4] [5] [8].

Properties

Product Name

CLR457

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

CLR457; CLR-457; CLR 457.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.